molecular formula C20H36O6 B13408115 1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylidenebutanedioate CAS No. 135585-34-1

1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylidenebutanedioate

Cat. No.: B13408115
CAS No.: 135585-34-1
M. Wt: 372.5 g/mol
InChI Key: CRNMCVUAFQSNJS-UHFFFAOYSA-N
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Description

1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylenesuccinate is an organic compound with the molecular formula C20H36O6 It is characterized by the presence of a dihydroxypropyl group, a dodecyl chain, and a methylenesuccinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydroxypropyl) 4-dodecyl 2-methylenesuccinate typically involves the esterification of 2,3-dihydroxypropyl alcohol with 4-dodecyl 2-methylenesuccinic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylenesuccinate can undergo various chemical reactions, including:

    Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The methylenesuccinate moiety can be reduced to yield saturated succinate derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated alcohols or alkanes.

    Substitution: Formation of ethers or esters with varying alkyl or acyl groups.

Scientific Research Applications

1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylenesuccinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a surfactant in biological systems.

    Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as lubricants and coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydroxypropyl) 4-dodecyl 2-methylenesuccinate involves its interaction with molecular targets through its functional groups. The dihydroxypropyl group can form hydrogen bonds with biological molecules, while the dodecyl chain can interact with hydrophobic regions. The methylenesuccinate moiety can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydroxypropyl) 4-dodecyl succinate: Lacks the methylene group, resulting in different reactivity.

    1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylsuccinate: Contains a methyl group instead of a methylene group, affecting its chemical properties.

    1-(2,3-Dihydroxypropyl) 4-dodecyl 2-ethylsuccinate: Contains an ethyl group, leading to variations in its physical and chemical behavior.

Uniqueness

1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylenesuccinate is unique due to the presence of the methylenesuccinate moiety, which imparts distinct reactivity and potential applications compared to its analogs. The combination of hydrophilic and hydrophobic regions in its structure also enhances its versatility in various fields.

Properties

CAS No.

135585-34-1

Molecular Formula

C20H36O6

Molecular Weight

372.5 g/mol

IUPAC Name

1-O-(2,3-dihydroxypropyl) 4-O-dodecyl 2-methylidenebutanedioate

InChI

InChI=1S/C20H36O6/c1-3-4-5-6-7-8-9-10-11-12-13-25-19(23)14-17(2)20(24)26-16-18(22)15-21/h18,21-22H,2-16H2,1H3

InChI Key

CRNMCVUAFQSNJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CC(=C)C(=O)OCC(CO)O

Related CAS

135585-35-2

Origin of Product

United States

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